molecular formula C11H13BrIN3OS B449442 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone

5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone

Cat. No.: B449442
M. Wt: 442.12g/mol
InChI Key: PTRFSZIFQUKEDG-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone is a complex organic compound with the molecular formula C11H13BrIN3OS and a molecular weight of 442.11389 This compound is characterized by the presence of bromine, iodine, and isopropoxy groups attached to a benzaldehyde core, along with a thiosemicarbazone moiety

Preparation Methods

The synthesis of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone typically involves multiple steps. One common method starts with the preparation of 5-bromo-3-iodo-2-isopropoxybenzaldehyde, which is then reacted with thiosemicarbazide under controlled conditions to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone undergoes various types of chemical reactions, including:

Scientific Research Applications

5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound may interfere with cellular processes by binding to proteins or nucleic acids, leading to alterations in cell function and viability .

Comparison with Similar Compounds

5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

Properties

Molecular Formula

C11H13BrIN3OS

Molecular Weight

442.12g/mol

IUPAC Name

[(E)-(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H13BrIN3OS/c1-6(2)17-10-7(5-15-16-11(14)18)3-8(12)4-9(10)13/h3-6H,1-2H3,(H3,14,16,18)/b15-5+

InChI Key

PTRFSZIFQUKEDG-PJQLUOCWSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N

SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.